molecular formula C23H23N5OS B2542274 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872995-29-4

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2542274
CAS No.: 872995-29-4
M. Wt: 417.53
InChI Key: FEXYNURPLHTYBN-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a triazolo-pyridazine derivative featuring a benzamide core and a 4-methylbenzylsulfanyl substituent. The triazolo[4,3-b]pyridazine scaffold is critical for interactions with biological targets, while the 4-methylbenzylsulfanyl group contributes to lipophilicity and electronic properties, influencing both pharmacokinetics and target binding .

Properties

IUPAC Name

4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-3-7-18(8-4-16)15-30-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXYNURPLHTYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The key steps in the synthesis include:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.

    Cyclization to Form the Pyridazine Ring: The triazole intermediate is then subjected to cyclization with suitable reagents to form the pyridazine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol derivatives.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a benzamide derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazolopyridazine core using reagents like halogens, alkylating agents, or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups or extended conjugation.

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. It acts as an ATP-competitive inhibitor of sphingosine kinase , targeting both SK1 and SK2 isoforms. The inhibition of these kinases is associated with reduced cancer cell proliferation and increased apoptosis in various cancer models. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of angiogenesis .

Antimicrobial Properties

Compounds similar to 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival. In vitro evaluations have demonstrated effectiveness against various strains of bacteria and fungi .

Antimalarial Activity

Recent studies have explored the potential of triazole derivatives as antimalarial agents. The compound's structural characteristics may enhance its efficacy against Plasmodium falciparum, the causative agent of malaria. In silico studies and molecular docking have identified promising candidates within a library of similar compounds, suggesting that modifications to the triazole ring can lead to improved antimalarial activity .

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of this compound could significantly inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
    • The compound was found to have Ki values of 27 µM for SK1 and 6.9 µM for SK2, indicating its potency as a sphingosine kinase inhibitor .
  • Antimicrobial Testing :
    • In vitro tests against Escherichia coli and Pseudomonas aeruginosa showed promising results, with significant reductions in bacterial viability observed at low concentrations of the compound .
  • Antimalarial Screening :
    • A virtual screening study identified several derivatives with IC50 values below 5 µM against Plasmodium falciparum, suggesting their potential as lead compounds for further development in antimalarial drug discovery .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can bind to various enzymes, receptors, or proteins, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The sulfanyl group and benzamide moiety can also contribute to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituents on the Sulfanyl Group

  • Main Compound : The sulfanyl group is substituted with a 4-methylbenzyl moiety. This methyl group enhances lipophilicity and may improve membrane permeability compared to polar substituents .
  • Analog from : The compound 4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide replaces the 4-methyl group with a 3-trifluoromethylbenzyl group.

Variations in Aromatic Aldehydes ()

Synthetic protocols for triazolo-pyridazine derivatives often employ aromatic aldehydes such as 4-nitrobenzaldehyde or 4-hydroxybenzaldehyde. These substituents introduce electron-withdrawing (-NO₂) or electron-donating (-OH) groups, which can modulate reactivity during synthesis and influence solubility. The main compound’s 4-methylbenzaldehyde-derived structure balances moderate lipophilicity and synthetic feasibility .

Molecular Properties and Computational Similarity

Using Tanimoto and Dice similarity metrics (), the main compound shows moderate structural similarity to kinase inhibitors like AP24534 (), which features a triple bond linker and trifluoromethylphenyl group. Key differences include:

  • AP24534 : Contains an ethynyl linker and 3-(trifluoromethyl)phenyl group, enabling potent inhibition of BCR-ABL(T315I) mutants. The triple bond avoids steric clashes with the Ile315 residue .
  • Main Compound : Lacks the ethynyl linker, suggesting reduced efficacy against resistant mutations. However, the 4-methylbenzylsulfanyl group may favor interactions with hydrophobic binding pockets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Bioactivity
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide C₂₇H₂₆N₅OS 478.59 4-methylbenzylsulfanyl Moderate lipophilicity, kinase inhibition potential
4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide () C₂₃H₂₀F₃N₅OS 471.50 3-(trifluoromethyl)benzylsulfanyl Enhanced metabolic stability, higher target affinity
AP24534 () C₃₃H₂₈F₃N₅O₂ 615.60 Ethynyl linker, trifluoromethylphenyl Pan-BCR-ABL inhibition, T315I mutant activity

Biological Activity

The compound 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OSC_{20}H_{24}N_4OS, with a molecular weight of 372.49 g/mol. The structure features a triazolo-pyridazin moiety linked to a benzamide, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

A significant area of interest is the compound's potential as an anticancer agent. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising cytotoxic effects with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. Research into related triazole compounds has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Antitubercular Activity : A study evaluated various substituted benzamides for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular potential. The molecular docking studies suggested favorable interactions with bacterial targets, supporting further development of these compounds as therapeutic agents .
  • Cytotoxicity Assessment : In another study focusing on a library of drug-like compounds, several derivatives were screened for their cytotoxicity against human cell lines. Compounds similar to This compound showed low toxicity profiles while maintaining high efficacy against cancer cells, making them suitable candidates for further investigation in cancer therapy .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique molecular structure. The presence of the triazole and sulfanyl groups may enhance binding affinity to target proteins involved in disease processes.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo[4,3-b]pyridazine core. Key steps include nucleophilic substitution for introducing the sulfanyl group and amide coupling for the benzamide moiety. To optimize conditions, employ statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables . Reaction yields can be improved using flow chemistry or microwave-assisted synthesis for precise control over kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the triazole and pyridazine ring connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O in benzamide). Purity analysis should combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Differential Scanning Calorimetry (DSC) to assess crystallinity and thermal stability .

Q. What preliminary pharmacological activities have been observed in structurally analogous compounds?

  • Methodological Answer : Analogous triazolo-pyridazine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, trifluoromethyl-substituted benzamides show enhanced metabolic stability and receptor binding affinity due to lipophilicity . To validate potential bioactivity, conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) and compare results with structural analogs documented in PubChem or NIST databases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in synthetic or biological contexts?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-withdrawing effects may direct substitution reactions to specific pyridazine positions. Molecular docking studies (using software like AutoDock) can simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) optimization. Quantum mechanics/molecular mechanics (QM/MM) hybrid models are recommended for simulating reaction pathways .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. Conduct meta-analyses of published data to identify confounding variables. Reproduce experiments under standardized protocols (e.g., OECD guidelines) and validate purity via LC-MS. For example, triazole derivatives’ antimicrobial activity varies with bacterial strain specificity and efflux pump expression, necessitating mechanistic studies (e.g., gene knockout models) .

Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) can selectively isolate the compound based on molecular weight and hydrophobicity. For chiral impurities, use High-Performance Countercurrent Chromatography (HPCCC) with optimized solvent systems. Simulated Moving Bed (SMB) chromatography is ideal for large-scale purification, leveraging continuous flow to enhance yield and reduce solvent waste .

Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Machine learning models trained on PubChem/NIST datasets can predict ADME (absorption, distribution, metabolism, excretion) profiles. For instance, random forest algorithms correlate trifluoromethyl groups with increased blood-brain barrier penetration. AI tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics to optimize synthesis parameters in silico before lab validation .

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